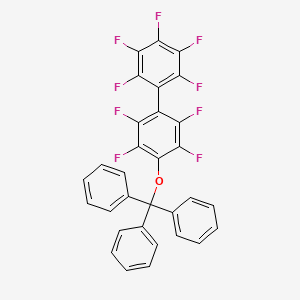
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a nitrile with a methyl-substituted pyridazine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares a similar pyridazine core but differs in the functional groups attached to the ring.
1-Benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Another pyridazine derivative with different substituents, leading to distinct chemical and biological properties.
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has additional hydroxyl and methoxy groups, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
825634-05-7 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-(1-methyl-6-oxopyridazin-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H7N3O/c1-11-8(12)5-7(6-10-11)3-2-4-9/h2-3,5-6H,1H3 |
Clé InChI |
DTQHBGFFKQIZOV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(C=N1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


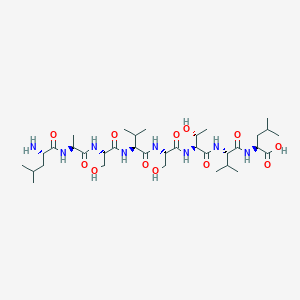
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
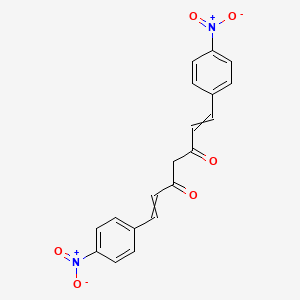
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
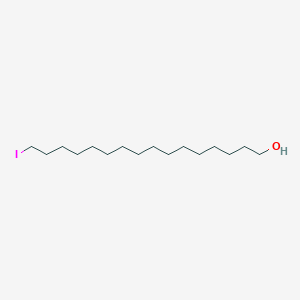
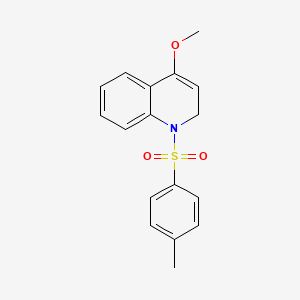
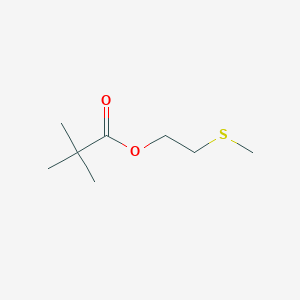
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)


![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

